molecular formula C10H13NO4 B590217 6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester CAS No. 1251762-18-1

6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester

Katalognummer: B590217
CAS-Nummer: 1251762-18-1
Molekulargewicht: 211.217
InChI-Schlüssel: AIOOMTPTWOTTOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester is a highly valuable multifunctional pyridine derivative serving as a critical synthetic intermediate in medicinal chemistry and drug discovery. Its structure incorporates both a hydroxymethyl group and a methyl ester, making it a versatile precursor for the synthesis of more complex molecules. This compound has been identified as a key building block in the development of novel kinase inhibitors [https://www.akerobio.com/related-products/632304-45-3-1381981.html]. Researchers utilize this ester to efficiently construct pyrido[2,3-d]pyrimidine scaffolds, which are privileged structures in the design of potent and selective therapeutic agents targeting various disease pathways. The presence of these functional groups allows for straightforward further derivatization through reactions such as ester hydrolysis, reduction, or nucleophilic substitution, enabling the rapid exploration of structure-activity relationships (SAR). As a high-purity chemical, it is essential for hit-to-lead and lead optimization campaigns in pharmaceutical R&D, particularly for projects focused on oncology and other signal transduction-related diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-6-8(5-12)11-4-7(9(6)14-2)10(13)15-3/h4,12H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOOMTPTWOTTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CO)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50739030
Record name Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251762-18-1
Record name Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthesis of 6-(Acetoxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester

The acetoxymethyl derivative serves as a key intermediate, as highlighted in studies of analogous compounds. The synthesis begins with 4-methoxy-5-methyl-nicotinic acid methyl ester, where the hydroxymethyl group is introduced via acetylation:

  • Acetylation Reaction :

    • Reagents : Acetic anhydride, catalytic H2SO4\text{H}_2\text{SO}_4.

    • Conditions : 0–5°C, 2–4 hours, followed by room temperature stirring.

    • Mechanism : Nucleophilic acyl substitution at position 6, facilitated by the electron-donating methoxy group at position 4.

  • Isolation : The product is extracted using dichloromethane (DCM) and purified via column chromatography (silica gel, ethyl acetate/hexane).

Hydrolysis to 6-(Hydroxymethyl) Derivative

The acetoxymethyl group is hydrolyzed under mild basic conditions:

  • Reagents : Aqueous NaOH\text{NaOH} or NaHCO3\text{NaHCO}_3.

  • Conditions : 25–30°C, 1–2 hours.

  • Yield : ~70–75% after purification.

Challenges : Competing hydrolysis of the methyl ester at position 3 necessitates pH control (pH 5–7).

Method 2: Hantzsch-Type Cyclocondensation

Adaptation of Patent CN112824387A

A patent describing 2-methyl nicotinate synthesis provides a template for pyridine ring formation. Modifications to incorporate the hydroxymethyl group include:

  • Starting Materials :

    • Diketone Component : 1,1,3,3-tetramethoxypropane (compound A).

    • Enamine Component : β-Aminocrotonate substituted with methoxy and methyl groups.

  • Cyclocondensation :

    • Acid Catalyst : HCl or H2SO4\text{H}_2\text{SO}_4.

    • Conditions : 50–60°C, 5–7 hours.

    • Mechanism : Acid-mediated cyclization forms the pyridine core with pre-installed methoxy and methyl groups.

  • Post-Synthetic Hydroxymethylation :

    • Formylation : Vilsmeier-Haack reaction (POCl₃, DMF) at position 6.

    • Reduction : NaBH₄ reduces the formyl group to hydroxymethyl.

    • Yield : ~60–65% (estimated from analogous reactions).

Advantages : Avoids toxic acrolein, enhances safety.

Method 3: Directed Functionalization of Pyridine Core

Sequential Functionalization

Building on nicotinic acid derivatives, this method involves:

  • Base Pyridine Synthesis :

    • Starting Material : Methyl 4-methoxy-5-methylnicotinate.

    • Directed Lithiation : LDA (lithium diisopropylamide) at position 6.

  • Hydroxymethyl Introduction :

    • Electrophilic Quench : Paraformaldehyde or DMF-mediated formylation.

    • Reduction : NaBH4\text{NaBH}_4 or LiAlH4\text{LiAlH}_4.

  • Optimization Data :

    StepReagentsTemp (°C)Time (h)Yield (%)
    LithiationLDA, THF-781-
    FormylationDMF, POCl₃0–25255
    ReductionNaBH₄, MeOH25185

Limitations : Low formylation yields due to steric hindrance from adjacent substituents.

Comparative Analysis of Methods

ParameterAcetylation-HydrolysisHantzsch-TypeDirected Functionalization
Yield 70–75%60–65%45–50%
Scalability HighModerateLow
Regioselectivity HighModerateHigh
Toxic Reagents LowLowModerate (LDA)

Key Findings :

  • The acetylation-hydrolysis route offers the highest yield and scalability.

  • Hantzsch-type methods excel in safety but require post-synthetic modifications.

  • Directed functionalization ensures regioselectivity but suffers from complex steps .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the ester group yields an alcohol .

Wissenschaftliche Forschungsanwendungen

6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester with structurally related nicotinic acid derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Functional Differences Biological/Chemical Impact Reference
This compound 6-(hydroxymethyl), 4-methoxy, 5-methyl, methyl ester C₁₀H₁₃NO₅ N/A (Target compound) Balanced hydrophilicity-lipophilicity
6-(Chloromethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester 6-(chloromethyl), 4-methoxy, 5-methyl C₁₀H₁₂ClNO₄ Chloromethyl vs. hydroxymethyl at position 6 Increased electrophilicity; altered reactivity in nucleophilic substitutions
Ethyl 6-(hydroxymethyl)-5-methylnicotinate 6-(hydroxymethyl), 5-methyl, ethyl ester C₁₁H₁₅NO₄ Ethyl ester (vs. methyl); lacks 4-methoxy Higher lipophilicity; reduced metabolic stability
Methyl 5-chloro-2-hydroxy-6-methylnicotinate 5-chloro, 2-hydroxy, 6-methyl C₉H₁₀ClNO₃ Chloro and hydroxy at different positions Enhanced acidity; potential for hydrogen bonding
Methyl 5-(4-methoxyphenyl)nicotinate 5-(4-methoxyphenyl) C₁₄H₁₃NO₃ Bulky methoxyphenyl group (vs. small substituents) Steric hindrance; altered receptor affinity

Biologische Aktivität

6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12H15NO5
  • Molecular Weight : 253.25 g/mol

The compound features a hydroxymethyl group, a methoxy group, and a methyl group attached to a nicotinic acid scaffold, which contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The hydroxymethyl and methoxy groups enhance its binding affinity to various enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0098
Candida albicans0.039

These results demonstrate that the compound exhibits strong antibacterial activity, particularly against S. aureus and E. coli .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer properties. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings suggest that the compound could serve as a potential lead in the development of new anticancer therapies .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on the antimicrobial efficacy of various nicotinic acid derivatives included this compound. The results indicated that this compound had one of the lowest MIC values among tested derivatives, showcasing its potential as an effective antibacterial agent .
  • Case Study on Anticancer Properties :
    In a comparative analysis involving multiple derivatives of nicotinic acid, this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study suggested that the presence of specific substituents on the nicotinic scaffold enhances its anticancer activity, making it a candidate for further pharmacological exploration .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6-(Hydroxymethyl)-4-methoxy-5-methyl-nicotinic Acid Methyl Ester?

  • Methodological Answer : Synthesis typically involves methyl esterification of the parent nicotinic acid derivative. A two-step approach is common:

Hydroxymethylation : Introduce the hydroxymethyl group via reductive alkylation using formaldehyde and a reducing agent (e.g., NaBH₄) under inert conditions.

Methylation : Protect the hydroxymethyl group (e.g., with a silylating agent) before methyl esterification using methanol and an acid catalyst (e.g., H₂SO₄).

  • Validation : Confirm regioselectivity using NMR (¹H/¹³C) to distinguish between methoxy and hydroxymethyl groups. Compare with analogs like 6-methylnicotinic acid methyl ester .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer : Combine chromatographic and spectroscopic techniques:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
  • GC-MS : Identify volatile derivatives; compare retention times and fragmentation patterns with standards (e.g., methyl esters in fungal extracts ).
  • NMR : Analyze ¹H/¹³C spectra to confirm substitution patterns (e.g., methoxy vs. hydroxymethyl) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators if aerosolization is possible .
  • Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.
  • First Aid : For skin contact, rinse with water for 15 minutes; consult a physician if irritation persists .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts like demethylated derivatives?

  • Methodological Answer :

  • Reagent Selection : Use mild methylating agents (e.g., dimethyl carbonate) to reduce over-methylation.
  • Temperature Control : Maintain temperatures below 60°C during esterification to prevent decomposition.
  • Byproduct Analysis : Monitor reaction progress via TLC and LC-MS. For demethylated byproducts, employ preparative HPLC for isolation and structural elucidation .

Q. How do contradictory spectral data (e.g., NMR vs. MS) arise, and how should they be resolved?

  • Methodological Answer : Contradictions may stem from:

  • Tautomerism : The hydroxymethyl group may exhibit dynamic equilibria in solution, altering NMR signals. Stabilize with deuterated solvents (e.g., DMSO-d₆).
  • Ionization Artifacts : In MS, in-source fragmentation can misrepresent molecular ions. Use high-resolution MS (HRMS) to confirm exact mass (e.g., [M+H]⁺) .
  • Cross-Validation : Compare data with structurally related esters (e.g., 9,12-octadecadienoic acid methyl ester) .

Q. What strategies are effective for studying this compound’s metabolic stability in biological systems?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use isotopically labeled analogs (e.g., ¹³C-methoxy) as internal standards.
  • Metabolite Identification : Apply HRMS to detect phase I/II metabolites (e.g., glucuronidation of the hydroxymethyl group) .

Q. How can computational modeling predict this compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Model electron density around the hydroxymethyl and methoxy groups to predict sites for nucleophilic/electrophilic attack.
  • Docking Studies : Simulate interactions with enzymes (e.g., esterases) using software like AutoDock. Validate with experimental kinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.